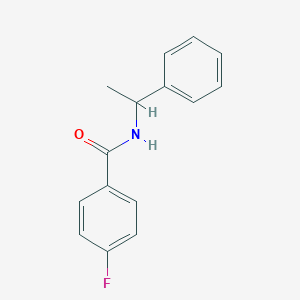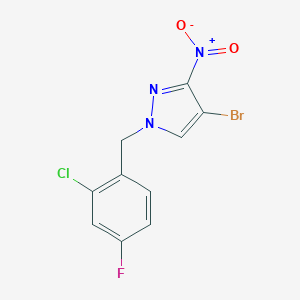
2-(4-Bromophenyl)-3-(2,4-difluorophenyl)-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Bromophenyl)-3-(2,4-difluorophenyl)-1,3-thiazolidin-4-one is a synthetic compound that belongs to the thiazolidinone family. It has been identified as a potential drug candidate due to its various biological activities.
作用機序
The mechanism of action of 2-(4-Bromophenyl)-3-(2,4-difluorophenyl)-1,3-thiazolidin-4-one is not fully understood. However, studies have shown that it acts by inhibiting various enzymes and signaling pathways involved in the progression of diseases. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
2-(4-Bromophenyl)-3-(2,4-difluorophenyl)-1,3-thiazolidin-4-one has been shown to possess various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory mediators. Additionally, it has been shown to induce apoptosis in cancer cells by inhibiting the activity of HDACs. Moreover, it has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes.
実験室実験の利点と制限
The advantages of using 2-(4-Bromophenyl)-3-(2,4-difluorophenyl)-1,3-thiazolidin-4-one in lab experiments include its diverse biological activities, its ability to inhibit various enzymes and signaling pathways, and its potential therapeutic applications. However, the limitations of using this compound in lab experiments include its limited solubility in water, its potential toxicity, and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for the research on 2-(4-Bromophenyl)-3-(2,4-difluorophenyl)-1,3-thiazolidin-4-one. Firstly, further studies are needed to fully understand its mechanism of action. Secondly, studies are needed to determine its potential toxicity and side effects. Thirdly, studies are needed to identify its potential therapeutic applications in various diseases. Finally, studies are needed to develop more efficient synthesis methods for this compound.
Conclusion:
In conclusion, 2-(4-Bromophenyl)-3-(2,4-difluorophenyl)-1,3-thiazolidin-4-one is a synthetic compound that possesses various biological activities and has potential therapeutic applications. Its mechanism of action is not fully understood, but it has been shown to inhibit various enzymes and signaling pathways involved in the progression of diseases. Further studies are needed to fully understand its mechanism of action, potential toxicity, and therapeutic applications.
合成法
The synthesis of 2-(4-Bromophenyl)-3-(2,4-difluorophenyl)-1,3-thiazolidin-4-one can be achieved through various methods, including the reaction of 4-bromobenzaldehyde with 2,4-difluoroaniline in the presence of thiosemicarbazide and acetic acid. The reaction mixture is then refluxed in ethanol to produce the desired compound.
科学的研究の応用
2-(4-Bromophenyl)-3-(2,4-difluorophenyl)-1,3-thiazolidin-4-one has been extensively studied for its various biological activities. It has been shown to possess anti-inflammatory, anti-tumor, and anti-oxidant properties. Additionally, it has been identified as a potential therapeutic agent for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
特性
製品名 |
2-(4-Bromophenyl)-3-(2,4-difluorophenyl)-1,3-thiazolidin-4-one |
|---|---|
分子式 |
C15H10BrF2NOS |
分子量 |
370.2 g/mol |
IUPAC名 |
2-(4-bromophenyl)-3-(2,4-difluorophenyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H10BrF2NOS/c16-10-3-1-9(2-4-10)15-19(14(20)8-21-15)13-6-5-11(17)7-12(13)18/h1-7,15H,8H2 |
InChIキー |
IKUAHQSBKDKMBV-UHFFFAOYSA-N |
SMILES |
C1C(=O)N(C(S1)C2=CC=C(C=C2)Br)C3=C(C=C(C=C3)F)F |
正規SMILES |
C1C(=O)N(C(S1)C2=CC=C(C=C2)Br)C3=C(C=C(C=C3)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[Cyclohexyl(methyl)amino]-4-oxo-2-butenoic acid](/img/structure/B261472.png)
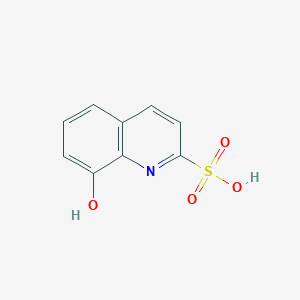
![Ethyl 4-[(2,4-dimethylphenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B261475.png)


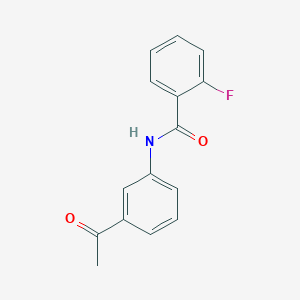

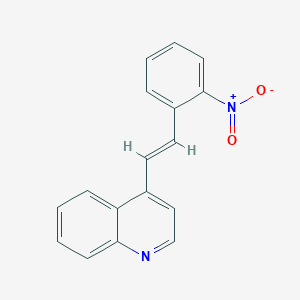
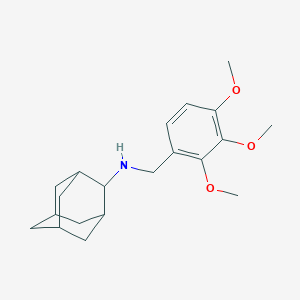
![2-Hydroxy-5-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoic acid](/img/structure/B261494.png)
